molecular formula C20H20N4O5 B3018322 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 921840-99-5

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

Cat. No. B3018322
CAS RN: 921840-99-5
M. Wt: 396.403
InChI Key: WAWBQSGWYMCYDD-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide, is a heterocyclic compound that appears to be structurally complex, featuring a pyrido[3,2-d]pyrimidin core, a benzo[d][1,3]dioxole moiety, and an acetamide group with an N-propyl substitution. This compound is likely to have been synthesized as part of efforts to explore novel heterocyclic compounds with potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, a new synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the compound , considering the presence of the benzo[d][1,3]dioxole moiety within its structure. The reaction conditions described involve the use of PdI2 and KI in N,N-dimethylacetamide (DMA) at elevated temperatures and pressures, indicating a need for specialized equipment and conditions for the synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides an unequivocal determination of the configuration around double bonds . Similarly, the structure of the compound could be analyzed using X-ray crystallography to confirm its geometry. Additionally, density functional theory (DFT) calculations, as performed in the study of a pyrazolo[1,5-c]pyrimidin derivative, could be used to optimize the molecular geometry and predict various properties of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the literature suggests that heterocyclic compounds containing pyrimidine rings can participate in a variety of chemical reactions. These may include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, depending on the substituents and functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from spectroscopic and computational studies. For example, the related compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized using FT-IR, NMR, UV-Vis, and Mass spectroscopies . These techniques could be employed to determine the vibrational wavenumbers, chemical shifts, and molecular weight of the compound of interest. Additionally, DFT calculations can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Design and Synthesis of Analogues

Compounds with benzo[d][1,3]dioxol-5-ylmethyl and pyrido[3,2-d]pyrimidin components have been synthesized for potential therapeutic applications. For example, the study by Prasanthi, Prasad, and Bharathi (2013) developed dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives as anticonvulsants through the modification of isosteric analogues of isradipine and nifedipine, showing significant anticonvulsant and antioxidant activities for certain derivatives Design, synthesis and evaluation of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates as potential anticonvulsants and their molecular properties prediction.

Potential Biological Activities

Compounds with similar structures have been evaluated for their antiproliferative, antimicrobial, and antiviral activities. For instance, a series of 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones synthesized by Li et al. (2020) demonstrated high activity against the wild-type HIV-1 strain, with certain compounds showing similar inhibitory potency to established antiviral drugs Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs.

Antimicrobial and Antioxidant Properties

Research on compounds with the thieno[3,2-d]pyrimidine moiety, such as those by Gomha, Mohamed, Zaki, Ewies, Elroby (2018), has shown that certain derivatives possess antimicrobial activities, indicating potential applications in combating microbial infections Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones.

Antiproliferative Activity

Compounds incorporating benzo[d][1,3]dioxol and pyrimidine rings have also been evaluated for their antiproliferative effects against cancer cell lines. Choura, Elghali, Bernard, Msalbi, Marco-Contelles, Aifa, Ismaili, Chabchoub (2022) synthesized a series of benzochromenopyrimidines and tested them against colorectal cancer cell lines, finding some compounds with potent inhibitory activity Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties.

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-2-7-21-17(25)11-23-14-4-3-8-22-18(14)19(26)24(20(23)27)10-13-5-6-15-16(9-13)29-12-28-15/h3-6,8-9H,2,7,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWBQSGWYMCYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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